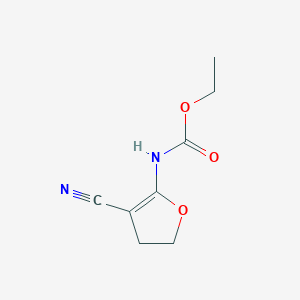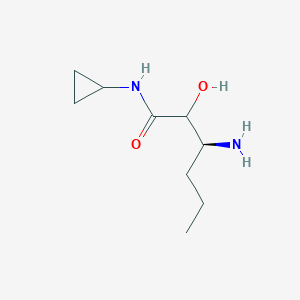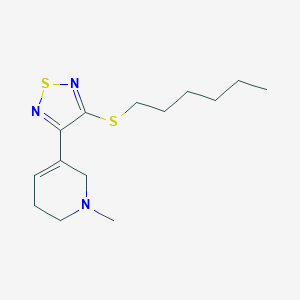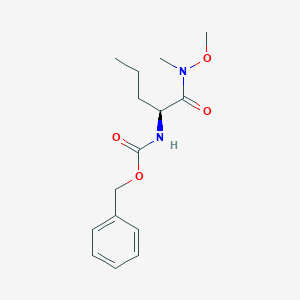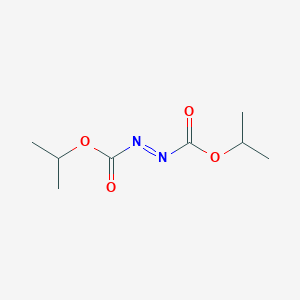![molecular formula C10H10ClFN2O3 B144042 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide CAS No. 135248-51-0](/img/structure/B144042.png)
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, also known as CFNE, is a synthetic compound that belongs to the group of amides. It has gained attention in the scientific community due to its potential as a medicinal compound. CFNE has been studied for its various biochemical and physiological effects, as well as its mechanism of action. In
Mécanisme D'action
The mechanism of action of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is not fully understood. However, it has been suggested that 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide exerts its anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response.
Effets Biochimiques Et Physiologiques
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to possess various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been shown to inhibit the activity of COX-2, an enzyme that plays a key role in the inflammatory response. In addition, 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to possess analgesic properties, reducing pain in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is its potential as a medicinal compound. Its anti-inflammatory and analgesic properties make it a potential candidate for the treatment of various inflammatory diseases. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been studied for its potential as an anticancer agent. However, one limitation of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is its limited solubility in water, which may make it difficult to administer in vivo.
Orientations Futures
Future research on 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide could focus on its potential as a medicinal compound. It could be studied further for its potential as an anti-inflammatory and analgesic agent, as well as its potential as an anticancer agent. Future research could also focus on improving the solubility of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, making it easier to administer in vivo. In addition, the mechanism of action of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide could be further explored, in order to better understand how it exerts its various biochemical and physiological effects.
Conclusion:
In conclusion, 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide is a synthetic compound that has gained attention in the scientific community due to its potential as a medicinal compound. It has been studied for its anti-inflammatory and analgesic properties, as well as its potential as an anticancer agent. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been shown to inhibit the production of pro-inflammatory cytokines and the activity of COX-2, and possesses analgesic properties. While 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has potential as a medicinal compound, its limited solubility in water may be a limitation. Future research could focus on improving the solubility of 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide, as well as exploring its potential as a medicinal compound further.
Méthodes De Synthèse
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide can be synthesized through a multistep process that involves the reaction of 2-chloro-2-fluoroacetamide with 4-nitrophenylethylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is then purified through recrystallization to obtain pure 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide.
Applications De Recherche Scientifique
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has been studied for its potential as a medicinal compound. It has been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of various inflammatory diseases. 2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide has also been studied for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro.
Propriétés
Numéro CAS |
135248-51-0 |
|---|---|
Nom du produit |
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide |
Formule moléculaire |
C10H10ClFN2O3 |
Poids moléculaire |
260.65 g/mol |
Nom IUPAC |
2-chloro-2-fluoro-N-[2-(4-nitrophenyl)ethyl]acetamide |
InChI |
InChI=1S/C10H10ClFN2O3/c11-9(12)10(15)13-6-5-7-1-3-8(4-2-7)14(16)17/h1-4,9H,5-6H2,(H,13,15) |
Clé InChI |
XSVHPYSCEKQSAH-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CCNC(=O)C(F)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC(=CC=C1CCNC(=O)C(F)Cl)[N+](=O)[O-] |
Synonymes |
2-chloro-2-fluoro-N-(2-(4-nitrophenyl)ethyl)acetamide N-(2-p-nitrophenethyl)chlorofluoroacetamide pNO2CFA |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





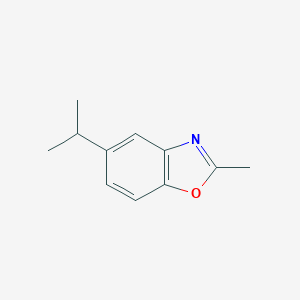
![(4S)-4-amino-5-[[(2S)-4-amino-2-(3-hydroxydodecanoylamino)-4-oxobutanoyl]-(1,1-dimethoxy-4-methylpentan-2-yl)amino]-5-oxopentanoic acid](/img/structure/B143969.png)
![4-Chloro-2-pyridin-3-yl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine](/img/structure/B143972.png)
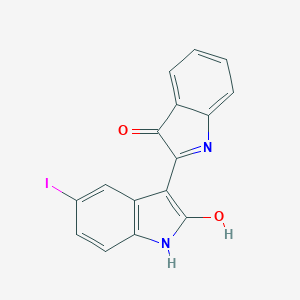

![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazol-1-ol](/img/structure/B143980.png)

